molecular formula C8H9BrN2O B2674826 2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one CAS No. 1531541-40-8

2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one

Cat. No. B2674826
CAS RN: 1531541-40-8
M. Wt: 229.077
InChI Key: AACCXOOUHVEDIO-UHFFFAOYSA-N
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Description

“2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one” is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities .


Synthesis Analysis

The synthesis of similar compounds involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .

Scientific Research Applications

Bromination and Chemical Reactions

The chemical properties of brominated pyrrolopyridine derivatives, such as 2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one, have been explored in various studies. For instance, Paudler and Dunham (1965) investigated the bromination of pyrrolopyridine compounds, analyzing their NMR spectra and HMO calculations, which are pivotal for understanding the bromination reactions of these compounds (Paudler & Dunham, 1965). Similarly, Anderson and Lee (1965) studied the bromination of methyl 2-pyrrolecarboxylate and 2-pyrrolecarboxaldehyde, identifying various brominated derivatives and their structures (Anderson & Lee, 1965).

Ring Expansion Reactions

In a study by Soorkia et al. (2010), the reaction of methylidyne radical with pyrrole was examined, which is relevant for understanding the formation and reactions of pyrrolopyridine derivatives. This study offers insights into ring expansion reactions, which are crucial in synthetic chemistry and interstellar chemistry applications (Soorkia et al., 2010).

Synthesis of Derivatives

Kalme et al. (2004) focused on the synthesis of 6-Bromomethyl-substituted derivatives of pyridin-2(1H)-ones, forming a basis for synthesizing thieno- and furo[3,4-b]-pyridin-2(1H)-ones. This research contributes to the understanding of synthesizing new amino derivatives in the pyridin-2(1H)-one series (Kalme et al., 2004).

Photochemical Reactions

Fischer and Schneider (1983) explored the photochemical generation of dipole 2 from 2,2-dimethyl-3-phenyl-2H-azirine and its addition to pyrrolopyridine derivatives. This study is significant for understanding photochemical reactions in the synthesis of pyrrolidine derivatives (Fischer & Schneider, 1983).

Cascade Reaction Sequences

Gao et al. (2007) conducted a study on the reaction of α-bromo ketones with amino-pyrimidin-4(3H)-one, leading to a novel cascade reaction sequence. This offers a rapid route to synthesize 7-substituted 2-amino-pyrrolo[1,2-a]pyrimidine-4,6-diones and their acrylic acid derivatives (Gao et al., 2007).

properties

IUPAC Name

2-bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11-6-2-3-10-8(12)5(6)4-7(11)9/h4H,2-3H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACCXOOUHVEDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1Br)C(=O)NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1531541-40-8
Record name 2-bromo-1-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one
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